BenchChemオンラインストアへようこそ!

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid

Cardiovascular pharmacology Renin-angiotensin system AT1 receptor antagonists

Procure as a versatile building block for combinatorial chemistry and diversity-oriented synthesis. Features defined (2E)-stereochemistry (InChIKey: DOQUAICTHKEIND-ONEGZZNKSA-N). No validated SAR data exists; class-level inferences only. Verify identity via NMR/LC-MS. Purity: 95%.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 1613049-50-5
Cat. No. B2635149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid
CAS1613049-50-5
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESCCN1C=CN=C1C=CC(=O)O
InChIInChI=1S/C8H10N2O2/c1-2-10-6-5-9-7(10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)/b4-3+
InChIKeyDOQUAICTHKEIND-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid (CAS 1613049-50-5) Procurement Guide | Imidazole Scaffold & Data Availability


3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid (CAS 1613049-50-5) is an α,β-unsaturated carboxylic acid featuring a 1-ethyl-1H-imidazole moiety at the 2-position of the propenoic acid chain . The compound, with molecular formula C8H10N2O2 and molecular weight 166.18 g/mol, is structurally characterized by an imidazole heterocycle substituted with an ethyl group at the N-1 position and a propenoic acid moiety linked at the C-2 position of the imidazole ring . The compound is commercially available in the (2E)-configuration as confirmed by its InChIKey DOQUAICTHKEIND-ONEGZZNKSA-N . Critically, an exhaustive search of primary research literature, patent databases (including ChEMBL, BindingDB, and patent repositories), and authoritative chemical databases (PubChem, ChemSpider) reveals that no peer-reviewed biological activity data, structure-activity relationship (SAR) studies, or comparative pharmacological profiling exists for this specific compound as of April 2026 . The compound's commercial availability is limited, with a typical catalog listing price of €2,193.00 per 50 mg for research-grade material, indicating a low-volume, specialized research chemical market .

Why 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid Cannot Be Replaced by Generic Imidazole Acrylates


Generic substitution of 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid with other imidazole-containing acrylic/propenoic acid derivatives is not scientifically justified due to critical structural and stereoelectronic distinctions. The compound's specific substitution pattern—an N-1 ethyl group on the imidazole ring and an α,β-unsaturated carboxylic acid linked at the imidazole C-2 position—differentiates it from common alternatives such as 3-(1H-imidazol-2-yl)acrylic acid (lacking the N-alkyl substituent), 2-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid (positional isomer with α-substituted acrylic acid), and the broader class of imidazolyl-propenoic acid derivatives described in angiotensin II receptor antagonist patents [1]. In related imidazole-propenoic acid systems, even minor modifications (e.g., N-alkyl chain length, position of the propenoic acid linkage, or stereochemistry at the double bond) have been shown to profoundly alter target binding affinity, selectivity profiles, and metabolic stability [1][2]. However, it must be explicitly stated that no head-to-head comparative data currently exists for this specific compound against any defined comparator. All differentiation evidence provided below is class-level inference drawn from structurally related imidazole-propenoic acid pharmacophores and must be interpreted as provisional guidance rather than validated selection criteria [2].

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid: Evidence-Based Differentiation Guide


Angiotensin II Receptor Antagonism: Class-Level Scaffold Potential vs. Uncharacterized Specific Compound

The imidazolyl-propenoic acid scaffold to which 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid belongs has been patented as a privileged pharmacophore for angiotensin II (AII) receptor antagonism with demonstrated hypotensive and anti-atherosclerotic activity [1]. In the patent class, compounds bearing an imidazole ring with a propenoic acid substituent at the 2-position exhibit AII antagonistic action, with the terminal phenyl ring substitution pattern (e.g., tetrazole) critically modulating potency [1][2]. However, 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid lacks the biphenyltetrazole moiety required for AT1 receptor binding in this chemotype; no binding data (Kd, IC50) or functional antagonism data exist for this specific compound. The scaffold's potential is class-level inference only and cannot be attributed to the specific molecule without direct experimental validation.

Cardiovascular pharmacology Renin-angiotensin system AT1 receptor antagonists

Thromboxane Synthase Inhibition: Class-Level Potency vs. Absence of Data for N-Ethyl Analog

1-Alkyl imidazole derivatives are established thromboxane A2 synthase (TXAS) inhibitors, with ozagrel (a 1-alkyl imidazole derivative) exhibiting an IC50 of 11 nM against TXAS . The structure-activity relationship (SAR) of imidazole TXAS inhibitors indicates that the imidazole ring coordinates the heme iron in the enzyme active site, while the alkyl chain and pendant acidic group modulate binding affinity and selectivity [1]. 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid contains the core 1-alkyl imidazole motif but lacks the extended aromatic substitution (e.g., cinnamic acid moiety in ozagrel) critical for high-affinity TXAS inhibition. No TXAS inhibition data, IC50 values, or selectivity profiling versus other cytochrome P450 enzymes (e.g., CYP26A1) are available for this specific compound [1].

Thrombosis Eicosanoid pathway Platelet aggregation

TAFIa Inhibition: Imidazolepropionic Acid Scaffold Potency vs. Uncharacterized N-Ethyl Propenoic Analog

A novel series of imidazolepropionic acids has been designed with high potency against activated thrombin-activatable fibrinolysis inhibitor (TAFIa) and excellent selectivity over plasma carboxypeptidase N (CPN) [1]. The most promising inhibitor in this series, 3-imidazol-1-yl-2-methyl-3-[4-(naphthalen-2-ylamino)-phenyl]-propionic acid methyl ester, achieved an IC50 of 3 nM in CYP26A1 microsomal assays . The imidazole moiety plays a key role in target engagement, while the propionic acid group contributes to binding affinity and pharmacokinetic properties. 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid differs from this validated series in three critical aspects: (1) N-ethyl substitution at the 1-position versus unsubstituted imidazole, (2) propenoic acid (α,β-unsaturated) versus propionic acid (saturated) chain, and (3) absence of the extended diarylamino pharmacophore. No TAFIa inhibition data, selectivity profiling, or in vivo efficacy data exist for this specific compound.

Thrombolysis Fibrinolysis Carboxypeptidase inhibition

CYP26A1 (Retinoic Acid 4-Hydroxylase) Inhibition: nM Potency of Imidazole Methyl Propanoates vs. Uncharacterized Propenoic Analog

Imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates have been synthesized and evaluated as potent inhibitors of CYP26A1, the primary enzyme responsible for retinoic acid catabolism [1][2]. The most potent inhibitor in this series, compound 20, achieved an IC50 of 3 nM in a MCF-7 CYP26A1 microsomal assay [1]. Structure-activity relationships indicate that the imidazole ring coordinates the heme iron, while the diarylamino substitution pattern and the propanoate ester group are critical for high-affinity binding and selectivity over other CYP isoforms [2]. 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid shares the imidazole core but lacks: (1) the diarylamino pharmacophore, (2) the α-methyl substitution, and (3) the methyl ester moiety—all features essential for the reported nM potency. No CYP26A1 inhibition data, selectivity profiling, or metabolic stability data exist for this specific compound.

Retinoid metabolism Cancer therapeutics CYP enzyme inhibition

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid: Validated vs. Provisional Application Scenarios


Combinatorial Chemistry Library Synthesis

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid is most appropriately procured as a versatile building block for combinatorial chemistry and diversity-oriented synthesis. The α,β-unsaturated carboxylic acid moiety enables Michael addition reactions, amide bond formation, and esterification, while the imidazole nitrogen can participate in coordination chemistry or serve as a handle for further functionalization . The compound's commercial availability in the (2E)-configuration provides a defined stereochemical starting point. Given the absence of biological activity data, procurement for this application requires only structural identity verification (NMR, LC-MS) and purity assessment—no biological validation is implied.

Medicinal Chemistry Scaffold Exploration (Provisional — Requires De Novo Characterization)

Based on class-level evidence from related imidazole-propenoic acid pharmacophores, this compound may be provisionally considered for exploratory medicinal chemistry campaigns targeting: (1) angiotensin II receptor modulation (AT1/AT2), (2) thromboxane synthase inhibition (TXAS), (3) TAFIa inhibition for thrombolytic applications, or (4) CYP26A1 inhibition for retinoid pathway modulation [1][2]. However, these are class-level inferences only. Procurement for any of these therapeutic hypotheses requires that the user commits to generating de novo target engagement data, selectivity profiling, and functional activity assays. No SAR guidance exists to predict whether N-1 ethyl substitution or (2E)-propenoic acid geometry enhances or abolishes activity relative to other imidazole analogs.

Analytical Reference Standard (Limited Utility)

The compound may serve as an analytical reference standard for LC-MS/MS method development or synthetic route optimization, provided its purity is verified by independent analytical methods (e.g., HPLC-UV, qNMR) . Commercial material is typically supplied at 95% purity; users requiring >98% purity for quantitative analysis must commission additional purification. The compound's relatively high commercial price (€2,193.00/50 mg) makes it economically inefficient as a routine analytical standard compared to more widely available imidazole derivatives .

Computational Chemistry and Docking Studies (In Silico-Only)

The compound's well-defined 2D/3D structure (InChIKey: DOQUAICTHKEIND-ONEGZZNKSA-N) makes it suitable for in silico docking studies, molecular dynamics simulations, and pharmacophore modeling . Users may employ the compound as a virtual probe to assess the binding site geometry of imidazole-recognizing targets (e.g., heme-containing enzymes, zinc-dependent metalloproteases). However, any predicted binding poses or affinity estimates remain strictly computational and require experimental validation. Procurement of physical material for follow-up experimental validation would be the logical next step if in silico results are favorable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.